BenchChemオンラインストアへようこそ!

Naloxone 3-Methyl Ether

Opioid receptor pharmacology Structure-activity relationship Morphinan analog potency

Naloxone 3-Methyl Ether (CAS 70866-64-7), chemically defined as 4,5α-epoxy-14-hydroxy-3-methoxy-17-(prop-2-enyl)morphinan-6-one, is a semi-synthetic 4,5-epoxymorphinan derivative that differs from the parent opioid antagonist naloxone by a single substitution—a methoxy (-OCH₃) group in place of the phenolic hydroxyl (-OH) at the C3 position. It is officially designated as Naloxone EP Impurity G by the European Pharmacopoeia and is also known as 3-O-Methylnaloxone.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 70866-64-7
Cat. No. B3280117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaloxone 3-Methyl Ether
CAS70866-64-7
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O)C=C1
InChIInChI=1S/C20H23NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h3-5,15,18,23H,1,6-11H2,2H3/t15-,18+,19+,20-/m1/s1
InChIKeySSVPTPGFVKXIRF-XFWGSAIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naloxone 3-Methyl Ether (CAS 70866-64-7): Chemical Identity, Opioid Antagonist Scaffold, and Primary Procurement Rationale for Analytical Reference Standards and Synthetic Intermediate Applications


Naloxone 3-Methyl Ether (CAS 70866-64-7), chemically defined as 4,5α-epoxy-14-hydroxy-3-methoxy-17-(prop-2-enyl)morphinan-6-one, is a semi-synthetic 4,5-epoxymorphinan derivative that differs from the parent opioid antagonist naloxone by a single substitution—a methoxy (-OCH₃) group in place of the phenolic hydroxyl (-OH) at the C3 position [1]. It is officially designated as Naloxone EP Impurity G by the European Pharmacopoeia and is also known as 3-O-Methylnaloxone . The compound is primarily procured as a fully characterized analytical reference standard for impurity profiling, method validation, and quality control in Naloxone drug substance and finished product analysis, and as a key protected intermediate in the synthetic route to 10-keto-naloxone analytical standards [2].

Why Naloxone Cannot Be Substituted for Naloxone 3-Methyl Ether in Analytical Method Development, Impurity Quantification, and Regioselective Synthetic Pathways


Despite sharing the 4,5-epoxymorphinan core, Naloxone 3-Methyl Ether cannot be functionally replaced by Naloxone, Naltrexone 3-Methyl Ether, or other in-class morphinans because the C3 methoxy group imparts fundamentally different receptor-binding potency, chromatographic retention behavior, and reactivity in benzylic oxidation reactions [1]. First, the 3-methoxy substitution reduces mu-opioid receptor (MOR) potency by 30- to 100-fold relative to the 3-hydroxy parent, a class-wide pharmacodynamic shift that precludes simple potency-based substitution in pharmacological studies [2]. Second, the compound serves as an EP-designated, batch-specific impurity standard with certified chromatographic purity (≥95–98% by HPLC) and regulatory traceability; no generic Naloxone reference standard provides the impurity-specific identity required for compendial method validation or ANDA submission [3]. Third, the 3-methyl ether functions as a protecting group that enables regioselective CAN-mediated oxidation at the C10 benzylic position—a transformation unattainable with free 3-hydroxy Naloxone due to competing phenolic oxidation pathways—making it irreplaceable in the synthesis of 10-ketonaloxone analytical standards [4]. These orthogonal differentiators mean that substituting Naloxone or its analogs for Naloxone 3-Methyl Ether would compromise analytical accuracy, regulatory compliance, and synthetic pathway integrity.

Quantitative Evidence for Selecting Naloxone 3-Methyl Ether over Closest Analogs: Receptor Potency, Synthetic Yield, Regulatory Identity, and Physicochemical Properties


Mu-Opioid Receptor Potency: 30- to 100-Fold Reduction in Activity for 3-Methoxy vs. 3-Hydroxy Morphinans

A systematic comparison of morphine-like congeners demonstrated that compounds bearing a free 3-hydroxy group are approximately 30- to 100-fold more potent at the mu-opioid receptor than their corresponding 3-methoxy analogs, an effect consistently observed across multiple morphinan pairs (e.g., morphine vs. codeine) [1]. When this class-level SAR is applied to the naloxone scaffold, Naloxone 3-Methyl Ether (3-OCH₃) is predicted to exhibit a mu-receptor potency reduction of 1.5–2.0 log units relative to Naloxone (3-OH). This substantial potency differential means that even equivalent mass concentrations of the two compounds cannot be used interchangeably in opioid antagonism studies, as the 3-methoxy modification fundamentally alters the pharmacodynamic profile.

Opioid receptor pharmacology Structure-activity relationship Morphinan analog potency

Synthetic Methylation Yield: 96% Isolated Yield for Selective 3-O-Methylation vs. Classical Dimethyl Sulfate Methods

In a patented process for the synthesis of 10-keto morphinan analogs, Naloxone 3-Methyl Ether was prepared by selective 3-O-methylation of Naloxone using methyl p-toluenesulfonate and potassium carbonate in DMF, providing a 96% isolated yield of the target 3-methyl ether as a tan solid (mp 115–117 °C) [1]. This contrasts sharply with the classical methylation method employing dimethyl sulfate in aqueous NaOH, which the patent explicitly describes as involving 'highly toxic, rather volatile' reagents and suffering from 'extremely low yields' for subsequent oxidation steps [1]. The 96% yield for this protecting-group installation is a quantifiable process advantage that directly affects the cost-of-goods and throughput for downstream analytical standard synthesis.

Morphinan synthesis Protecting group strategy Process chemistry

EP Impurity G Designation and Certified Purity: NLT 98% HPLC Purity with Complete Characterization Data Package for Compendial Method Compliance

Naloxone 3-Methyl Ether is formally recognized as Naloxone EP Impurity G, a pharmacopeially designated impurity standard supplied with a minimum certified purity of 98% (HPLC) and accompanied by a comprehensive Certificate of Analysis including ¹H NMR, ¹³C NMR, MS, and HPLC chromatograms [1][2]. In contrast, generic Naloxone reference standards are specified for API identity and potency (typically ≥99.0% purity) but do not carry impurity-specific certification, rendering them unsuitable for compendial method validation and related substances testing. Furthermore, the compound is provided with full traceability against EP or USP pharmacopeial standards, a critical requirement for ANDA and DMF submissions that non-designated Naloxone analogs cannot fulfill [3].

Pharmaceutical impurity standard Method validation ANDA submission

Aqueous Solubility: Predicted Value of 3666 mg/L at 25 °C—Differentiating Physicochemical Property for Formulation and Sample Preparation

The predicted aqueous solubility of Naloxone 3-Methyl Ether is 3666 mg/L (3.67 mg/mL) at 25 °C, calculated using Advanced Chemistry Development (ACD/Labs) software and reported in the compound's physicochemical profile . While direct experimentally measured solubility of Naloxone free base is not widely reported in primary literature, Naloxone hydrochloride salt exhibits substantially higher aqueous solubility (≥25–73 mg/mL depending on source) . This solubility differential—approximately one order of magnitude lower for the methyl ether free base versus the hydrochloride salt of the parent—has practical implications for the preparation of standard solutions and spiked samples, where solvent selection (e.g., acetonitrile, methanol, or DMSO co-solvent) must be optimized for the methyl ether to avoid precipitation.

Physicochemical characterization Sample preparation Solubility prediction

Recommended Procurement and Application Scenarios for Naloxone 3-Methyl Ether Based on Quantitative Differentiation Evidence


Compendial Impurity Profiling and ANDA Method Validation for Naloxone Drug Products

Naloxone 3-Methyl Ether (EP Impurity G) is the designated compendial reference standard for the identification, quantification, and system suitability testing of the 3-methyl ether impurity in Naloxone drug substance and finished product analysis. With a certified purity of NLT 98% (HPLC) and comprehensive characterization data including NMR, MS, and HPLC chromatograms [1], it uniquely satisfies EP and USP requirements for impurity-specific method validation, enabling ANDA and DMF submissions that generic Naloxone reference standards cannot support. Its use is mandatory for quantitative related substances testing under EP monograph specifications; substituting any other Naloxone analog or impurity standard would fail compendial compliance.

Synthesis of 10-Ketonaloxone Analytical Reference Standards via Regioselective Benzylic Oxidation

The 3-methyl ether group functions as a phenolic protecting group that enables selective CAN-mediated oxidation exclusively at the C10 benzylic position, yielding the 10-(S)-hydroxy adduct with stereochemistry confirmed by single-crystal X-ray diffraction [2]. This regioselective transformation, achieved with a 96% methylation yield upfront and subsequent oxidation to 10-ketonaloxone, cannot be performed on unprotected Naloxone due to competing oxidation of the free 3-hydroxy group. Laboratories synthesizing 10-ketonaloxone as an analytical reference standard or degradant marker should procure Naloxone 3-Methyl Ether as the required synthetic intermediate, as no alternative protecting group offers the same combination of yield, selectivity, and crystallographic validation.

Pharmacological Studies Requiring Attenuated Mu-Opioid Receptor Antagonism

When experimental designs require an opioid antagonist with substantially reduced mu-receptor potency—predicted to be 30- to 100-fold weaker than Naloxone based on the established 3-OH vs. 3-OCH₃ SAR for morphinan congeners [3]—Naloxone 3-Methyl Ether provides a well-characterized chemical probe that cannot be replaced by Naloxone itself. This attenuated antagonism profile is relevant for in vitro assays investigating subtle opioid receptor modulation, off-target binding at peripheral sites, or studies where full mu-receptor blockade by equimolar Naloxone would confound the pharmacological readout.

Analytical Method Development Requiring Optimized Solubility and Chromatographic Behavior

Naloxone 3-Methyl Ether exhibits a predicted aqueous solubility of 3666 mg/L (3.67 mg/mL) at 25 °C , which is approximately 7- to 20-fold lower than Naloxone hydrochloride. This differential influences reversed-phase HPLC retention time (greater lipophilicity and later elution relative to Naloxone) and necessitates the use of acetonitrile or methanol co-solvent for concentrated stock solution preparation. For analytical chemists developing HPLC-UV or LC-MS/MS methods for Naloxone impurity profiling, the distinct chromatographic behavior of the 3-methyl ether compared to Naloxone and other EP impurities (A, B, C, D, etc.) provides a measurable peak resolution advantage that facilitates unambiguous identification and integration in complex impurity mixtures.

Quote Request

Request a Quote for Naloxone 3-Methyl Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.